

Application Notes & Protocols for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

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Compound of Interest

Compound Name:	2-Chloro-4-iodo-5-(methoxymethoxy)pyridine
CAS No.:	877133-57-8
Cat. No.:	B1507372

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Introduction: The Strategic Value of a Polysubstituted Pyridine Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone, present in a significant number of FDA-approved drugs.^{[1][2]} Its utility stems from its bioisosteric relationship to benzene, its ability to engage in hydrogen bonding, and its versatile chemical handles for synthetic elaboration. **2-Chloro-4-iodo-5-(methoxymethoxy)pyridine** emerges as a particularly valuable building block due to its orchestrated arrangement of functional groups, each with distinct and addressable reactivity.

This intermediate offers a trifecta of synthetic opportunities:

- An Iodine at C4: The most reactive site for palladium-catalyzed cross-coupling reactions, enabling selective introduction of carbon or nitrogen nucleophiles.^{[3][4]}
- A Chlorine at C2: A less reactive halide, allowing for sequential, site-selective cross-coupling reactions after the C4 position has been functionalized.^{[5][6]}

- A Protected Hydroxyl at C5: The methoxymethyl (MOM) ether is a robust protecting group, stable to many cross-coupling conditions but readily cleaved under acidic or specific mild, neutral conditions to reveal a nucleophilic hydroxyl group.[7][8][9]

This differential reactivity allows for a programmed, regioselective synthesis of complex, polysubstituted pyridines, which are key components in pharmaceuticals, agrochemicals, and materials science.[2][10] This guide provides an in-depth exploration of its applications, complete with validated protocols and mechanistic insights.

Compound Profile

Property	Value	Source
IUPAC Name	2-chloro-4-iodo-5-(methoxymethoxy)pyridine	[11]
CAS Number	877133-57-8	[11]
Molecular Formula	C ₇ H ₇ ClINO ₂	[11]
Molecular Weight	299.49 g/mol	[11]
Appearance	White to Brown powder or crystal	
Purity	≥95%	[11]

Safety & Handling

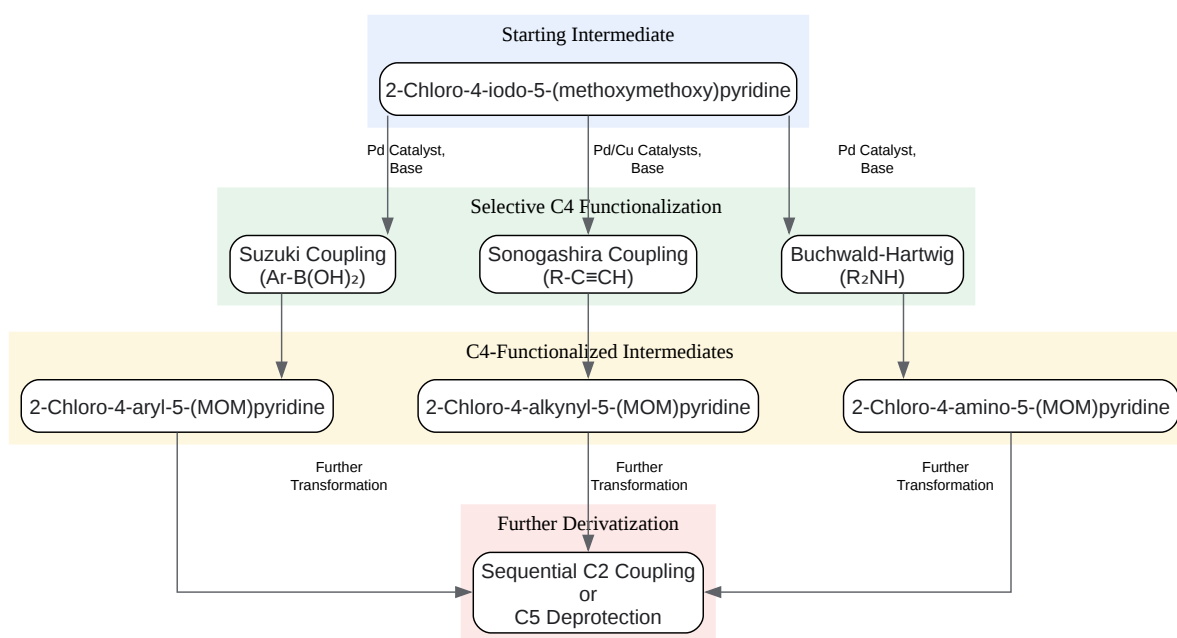
As with any halogenated organic compound, appropriate safety measures are paramount.

- Hazard Statements: Harmful if swallowed.[11] Causes skin and serious eye irritation.[12]
- Precautionary Measures:
 - Handle in a well-ventilated area, preferably a fume hood.[12]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
 - Avoid breathing dust, fumes, or vapors.[11]

- Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Strategic Applications & Experimental Protocols

The primary utility of **2-chloro-4-iodo-5-(methoxymethoxy)pyridine** lies in its capacity for sequential, regioselective cross-coupling reactions. The general order of halide reactivity in palladium-catalyzed couplings is $I > Br > Cl > OTf$, a principle that underpins the following protocols.[3][6][13]



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Caption: Synthetic utility of **2-chloro-4-iodo-5-(methoxymethoxy)pyridine**.

Regioselective Suzuki-Miyaura C-C Bond Formation

Causality & Rationale: The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[14] The significant difference in the oxidative addition rates of palladium(0) to C-I versus C-Cl bonds allows for the highly selective arylation or vinylation at the C4 position.[6] This protocol is optimized for selectivity, leaving the C2-chloro group intact for subsequent transformations.

Experimental Protocol: Selective C4-Arylation

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add **2-chloro-4-iodo-5-(methoxymethoxy)pyridine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as Na₂CO₃ (2.5 equiv.) or K₂CO₃ (2.5 equiv.).
- **Catalyst Addition:** Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand like SPhos or XPhos (0.05 equiv.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should provide a substrate concentration of approximately 0.1 M.
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel to yield the 2-chloro-4-aryl-5-(methoxymethoxy)pyridine product.

Self-Validation & Trustworthiness: The protocol's success is validated by LC-MS analysis showing complete consumption of the starting material and the appearance of a new peak corresponding to the mass of the desired coupled product. ¹H NMR of the purified product should show the disappearance of the C4-H signal (if present in the starting material) and the appearance of new aromatic signals from the coupled boronic acid. Minimal formation of the C2,C4-dicoupled product confirms the regioselectivity.

Regioselective Sonogashira C-C Bond Formation

Causality & Rationale: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a cornerstone for introducing C(sp) hybridized carbons.^{[3][15]} Similar to the Suzuki coupling, the reaction occurs preferentially at the C-I bond.^[4] This reaction is invaluable for synthesizing precursors to complex heterocycles and for creating rigid linkers in drug molecules.

Experimental Protocol: Selective C4-Alkynylation

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere, dissolve **2-chloro-4-iodo-5-(methoxymethoxy)pyridine** (1.0 equiv.) and the terminal alkyne (1.3 equiv.) in a degassed solvent such as THF or 1,4-dioxane.
- **Reagent Addition:** Add a suitable amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), in excess (e.g., 3.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 equiv.), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.05 equiv.).
- **Reaction Execution:** Stir the reaction at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.
- **Workup:** Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

- Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NH_4Cl solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography.

Self-Validation & Trustworthiness: Successful alkylation is confirmed by the disappearance of the starting iodide in analytical monitoring. The ^1H NMR of the product will show characteristic signals for the alkyne proton (if applicable) and shifts in the pyridine ring protons. IR spectroscopy can also be used to identify the characteristic $\text{C}\equiv\text{C}$ stretch.

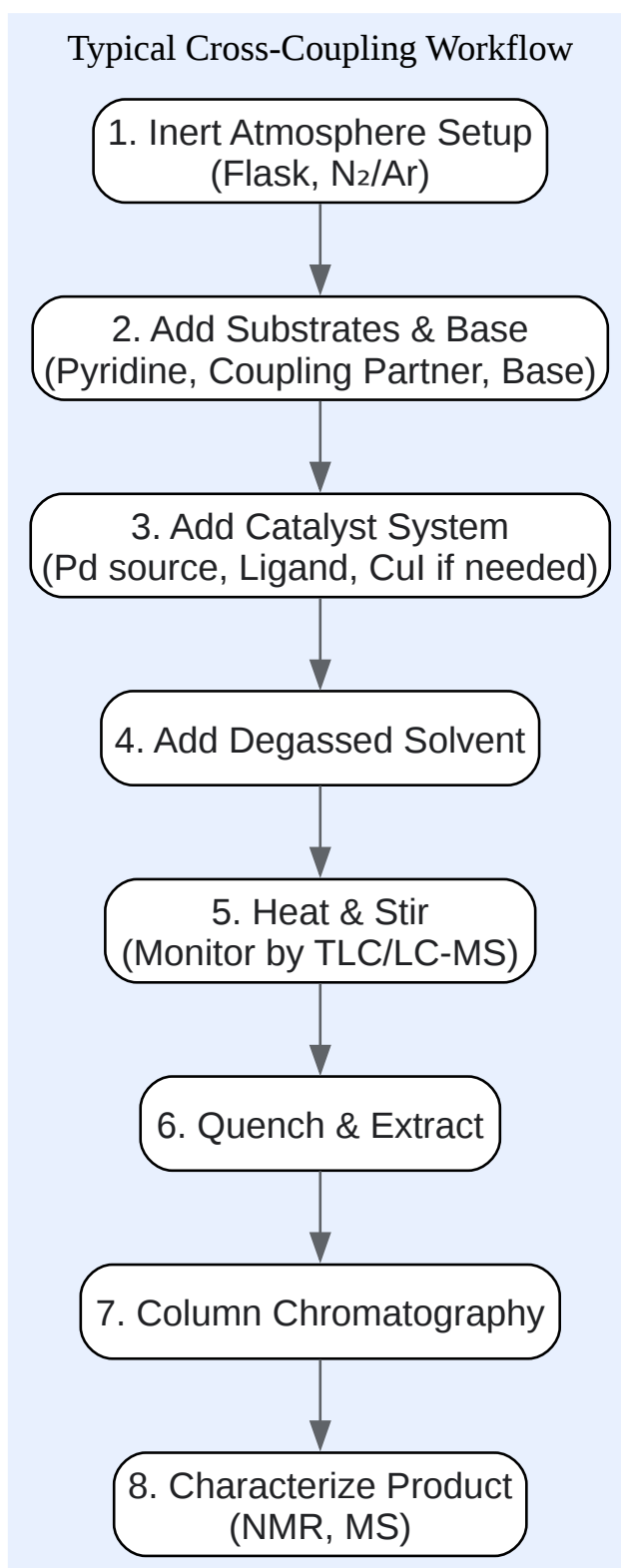
Regioselective Buchwald-Hartwig C-N Bond Formation

Causality & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming aryl C-N bonds, a common linkage in pharmaceuticals.^{[16][17]} The reaction's selectivity for aryl iodides over chlorides allows for the precise installation of an amine at the C4 position.^[13]

Experimental Protocol: Selective C4-Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with **2-chloro-4-iodo-5-(methoxymethoxy)pyridine** (1.0 equiv.), the amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs_2CO_3) (1.5-2.0 equiv.).
- Catalyst Addition: Add a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 0.05 equiv.).
- Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.
- Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
- Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through Celite.
- Purification: Wash the filtrate with water and then brine. Dry the organic phase over Na_2SO_4 , filter, and concentrate. Purify the resulting residue by flash column chromatography.

Self-Validation & Trustworthiness: The reaction is validated by the appearance of the product mass in LC-MS. ^1H NMR will confirm the successful coupling by showing signals corresponding to the introduced amine moiety and the disappearance of the C4-H proton signal from the pyridine ring.



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Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Deprotection of the Methoxymethyl (MOM) Ether

Causality & Rationale: The final step in many synthetic sequences involving this intermediate is the removal of the MOM protecting group to unmask the 5-hydroxyl group. This phenol can then participate in further reactions (e.g., etherification) or be the desired functionality in the final target molecule. While classic acidic hydrolysis is effective, it may not be suitable for acid-labile substrates.^[9] Milder, more chemoselective methods have been developed to address this.^{[7][18]}

Protocol 3.4.1: Standard Acidic Deprotection

- **Reaction Setup:** Dissolve the MOM-protected pyridine substrate (1.0 equiv.) in a protic solvent such as methanol or a mixture of THF and water.
- **Acid Addition:** Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), either catalytically or in stoichiometric amounts.
- **Reaction Execution:** Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the deprotection by TLC, observing the conversion of the starting material to a more polar product.
- **Workup:** Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- **Purification:** Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable solvent like ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected hydroxypyridine.

Protocol 3.4.2: Mild, Chemoselective Deprotection^[7]

- **Rationale:** For substrates containing other acid-sensitive functional groups (e.g., t-butyl esters, silyl ethers), a milder approach is necessary. The use of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl provides a nearly neutral condition for deprotection.^{[7][18]}
- **Procedure:** To a solution of the MOM-protected substrate (1.0 equiv.) and 2,2'-bipyridyl (3.0 equiv.) in acetonitrile at 0 °C, add TMSOTf (2.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

Quench the reaction by adding water, which hydrolyzes the intermediate silyl ether to the final phenol.[7]

Conclusion

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a powerful and versatile synthetic intermediate. Its well-defined hierarchy of halide reactivity, combined with a stable yet readily cleavable protecting group, provides chemists with a reliable platform for the regioselective construction of highly functionalized pyridine derivatives. The protocols outlined in this guide serve as a robust starting point for researchers aiming to leverage this building block in their synthetic campaigns, particularly in the fields of drug discovery and materials science.

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